N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide, also known as ITM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. ITM is a derivative of the benzamide family of compounds and has been studied for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to interact with various proteins and enzymes in the body, leading to changes in cellular function. N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide has been shown to have potent inhibitory effects on certain enzymes, including acetylcholinesterase and monoamine oxidase. These effects may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits. N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide has also been shown to have effects on various neurotransmitters, including dopamine and serotonin, which may contribute to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide is its potential as a therapeutic agent for the treatment of various diseases. N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in the development of new drugs and therapies. However, there are also limitations to the use of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide in lab experiments. The synthesis of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide is a complex process that requires specialized equipment and skilled chemists. Additionally, the mechanism of action of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide is not fully understood, which may limit its potential use in certain research areas.
Zukünftige Richtungen
There are several potential future directions for the study of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide. One area of research is the development of new drugs and therapies based on the structure and properties of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide. Another area of research is the further study of the mechanism of action of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide, which may lead to a better understanding of its potential therapeutic benefits. Additionally, the potential use of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide in the treatment of neurological disorders and cancer warrants further investigation. Overall, N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesemethoden
The synthesis of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2,5-dimethoxyaniline with iodine to form 2,5-diiodoaniline. This intermediate is then reacted with 2-bromo-5-methoxypyridine to form the final product, N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide. The synthesis of N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research. N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
Molekularformel |
C15H15IN2O4 |
---|---|
Molekulargewicht |
414.19 g/mol |
IUPAC-Name |
N-(5-iodopyridin-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C15H15IN2O4/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-13-5-4-10(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
WYILWQFJLDZLQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)I |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.